molecular formula C17H22N8OS B6467304 9-(2-methoxyethyl)-6-[5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640964-79-8

9-(2-methoxyethyl)-6-[5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6467304
CAS No.: 2640964-79-8
M. Wt: 386.5 g/mol
InChI Key: SXEYMODBFUTETO-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a useful research compound. Its molecular formula is C17H22N8OS and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16372853 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-(2-methoxyethyl)-6-[5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a novel purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C22H27N5O2S
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : 3-[2-methoxyethyl-[3-[(4-methylphenyl)methyl]-1,2,4-thiadiazol-5-yl]amino]-N-(pyridin-4-ylmethyl)propanamide

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazolopyrimidine have shown efficacy against both gram-positive and gram-negative bacteria as well as fungi. In particular:

  • Compounds such as 8a–b and 9a–b displayed good efficacy against Staphylococcus aureus and Bacillus cereus.
  • The compound also exhibited activity against Candida albicans, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • In vitro studies using the MTT assay indicated that derivatives of thiadiazolopyrimidine can induce significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), with IC50 values ranging from 5.69 to 9.36 µM .
  • The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can enhance anticancer activity, particularly through interactions with specific cellular targets involved in tumor growth and proliferation .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit key enzymes involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells, contributing to its anticancer effects.
  • Antibiotic Mechanisms : The antimicrobial properties may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Thiadiazolopyrimidine Derivatives : A study reported the synthesis and biological screening of new thiadiazolopyrimidine-based compounds which showed promising results against multiple bacterial strains and cancer cell lines .
  • Cytotoxicity Testing : Various derivatives were tested for cytotoxicity against different cancer cell lines, revealing a strong correlation between structural modifications and enhanced biological activity .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialCandida albicansAntifungal activity
AnticancerMCF-7 (breast cancer)Cytotoxicity (IC50: 5.69 - 9.36 µM)
Enzyme InhibitionVarious cancer pathwaysInduction of apoptosis

Properties

IUPAC Name

5-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8OS/c1-11-21-17(27-22-11)25-7-12-5-24(6-13(12)8-25)16-14-15(18-9-19-16)23(10-20-14)3-4-26-2/h9-10,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYMODBFUTETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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